molecular formula C11H9FN2O2 B2407894 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde CAS No. 551921-62-1

1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde

Cat. No.: B2407894
CAS No.: 551921-62-1
M. Wt: 220.203
InChI Key: LZCYUJRLJGWFGC-UHFFFAOYSA-N
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Description

1-[(4-Fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde is an organic compound with a unique structure that combines a fluorobenzyl group, an imidazole ring, and an aldehyde functional group

Mechanism of Action

Target of Action

The primary targets of the compound “1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde” are currently unknown. The compound belongs to the class of imidazole derivatives, which are known to interact with a variety of biological targets . .

Mode of Action

Generally, imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The exact mechanism would depend on the specific target of the compound.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biological pathways, depending on their specific targets . Without knowledge of the specific targets of this compound, it is challenging to predict the exact biochemical pathways it might affect.

Result of Action

The molecular and cellular effects of “this compound” are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Given the diversity of biological activities exhibited by imidazole derivatives, this compound could potentially have a wide range of effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with imidazole-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products:

    Oxidation: 1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carboxylic acid

    Reduction: 1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

1-[(4-Fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-[(4-chlorobenzyl)oxy]-1H-imidazole-2-carbaldehyde
  • 1-[(4-bromobenzyl)oxy]-1H-imidazole-2-carbaldehyde
  • 1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde

Comparison: 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-10-3-1-9(2-4-10)8-16-14-6-5-13-11(14)7-15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCYUJRLJGWFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C=CN=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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